![molecular formula C18H28FN3O B1460243 N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide CAS No. 1922854-05-4](/img/structure/B1460243.png)
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzylamine and 4-methylpiperazine.
Formation of Intermediate: The 4-fluorobenzylamine is reacted with 4-methylpiperazine to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with 4-methyl-2-pentanone under specific reaction conditions to yield the final product, this compound.
Analyse Chemischer Reaktionen
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide can be compared with similar compounds such as:
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide: Another compound with a similar piperazine structure used in research.
This compound is unique due to its specific chemical structure and the presence of both fluorophenyl and piperazine groups, which contribute to its distinct chemical and biological properties .
Biologische Aktivität
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide, with the CAS number 1922854-05-4, is a synthetic compound characterized by its unique molecular structure that includes a fluorophenyl group and a piperazine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is C18H28FN3O, with a molecular weight of approximately 321.4 g/mol . The structural features contribute to its interaction with biological targets, which may include receptors and enzymes involved in critical signaling pathways.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence signal transduction pathways by binding to certain receptors or enzymes. This interaction can lead to various cellular responses, potentially affecting processes such as cell proliferation and apoptosis.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
- Antitumor Activity : Initial studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to known tyrosine kinase inhibitors suggests potential use in cancer therapeutics.
- Neuropharmacological Effects : Given the presence of the piperazine ring, which is common in many psychoactive drugs, there is interest in exploring its effects on neurotransmitter systems. This could have implications for treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cells. The IC50 values were found to be in the micromolar range, indicating potent activity compared to control compounds.
- Receptor Binding Studies : Binding affinity assays revealed that this compound interacts with several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest its potential as a candidate for further development in neuropharmacology.
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsomes.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other compounds possessing similar structural motifs:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Imatinib | Tyrosine kinase inhibitor | Antitumor |
N-(4-(3-Chloro-4-fluorophenyl)amino)-7-(3-methylpiperazin-1-yl)quinazolin-6-yl)acrylamide | Piperazine-containing | Anticancer properties |
This comparison highlights the unique aspects of this compound while also situating it within a broader context of drug discovery efforts targeting similar pathways.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O/c1-14(2)12-17(22-10-8-21(3)9-11-22)18(23)20-13-15-4-6-16(19)7-5-15/h4-7,14,17H,8-13H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZKOWDSZISLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=C(C=C1)F)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.